N-benzyl-2-{[5-(2,4-dichlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-benzyl-2-{[5-(2,4-dichlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with a 2,4-dichlorophenyl group at position 5, a 2-methylphenyl group at position 4, and a sulfanyl-linked acetamide side chain with an N-benzyl moiety. The 2,4-dichlorophenyl group enhances lipophilicity and may improve membrane permeability, while the N-benzyl acetamide moiety could influence hydrogen-bonding interactions critical for target binding.
Properties
CAS No. |
538336-40-2 |
|---|---|
Molecular Formula |
C24H20Cl2N4OS |
Molecular Weight |
483.4 g/mol |
IUPAC Name |
N-benzyl-2-[[5-(2,4-dichlorophenyl)-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H20Cl2N4OS/c1-16-7-5-6-10-21(16)30-23(19-12-11-18(25)13-20(19)26)28-29-24(30)32-15-22(31)27-14-17-8-3-2-4-9-17/h2-13H,14-15H2,1H3,(H,27,31) |
InChI Key |
BESSNXIYPNPCAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NN=C2SCC(=O)NCC3=CC=CC=C3)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Triazole Ring Formation
The 1,2,4-triazole core serves as the foundation for this compound. Two primary methods are employed for its synthesis:
Method 1: Conventional Cyclization
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Hydrazide Intermediate Preparation :
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Triazole Cyclization :
Method 2: Microwave-Assisted Cyclization
Sulfanyl-Acetamide Coupling
The thiol group of the triazole intermediate is coupled with N-benzyl-2-bromoacetamide:
-
Nucleophilic Substitution :
-
Purification :
Comparative Analysis of Cyclization Methods
Critical Challenges and Solutions
Steric Hindrance
The bulky 2-methylphenyl and 2,4-dichlorophenyl groups hinder reaction kinetics. Solution : Microwave irradiation accelerates cyclization by overcoming steric barriers and reducing reaction times.
Regioselectivity
Ensuring correct placement of substituents (C4: 2-methylphenyl; C5: 2,4-dichlorophenyl) is crucial. Solution : Use of pre-substituted hydrazides and isothiocyanates dictates regioselectivity.
Optimal Protocol Summary
Research Findings and Applications
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-{[5-(2,4-dichlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Antimicrobial Properties
N-benzyl-2-{[5-(2,4-dichlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has shown promising antimicrobial activity. Triazole derivatives are widely recognized for their ability to inhibit the growth of various bacteria and fungi. Studies indicate that compounds with similar structures demonstrate effective inhibition against pathogens such as Candida albicans and Staphylococcus aureus.
Anticancer Potential
Research has indicated that triazole-based compounds can exhibit anticancer properties by inducing apoptosis in cancer cells. This compound's structure suggests it may interact with specific enzymes or receptors involved in cancer cell proliferation. Preliminary studies have shown its efficacy in vitro against several cancer cell lines, although further research is necessary to establish its mechanisms of action and effectiveness in vivo.
Antifungal Activity
The presence of the triazole ring is particularly significant in antifungal applications. Triazoles are known to inhibit the enzyme lanosterol demethylase, crucial for ergosterol biosynthesis in fungi. This mechanism positions N-benzyl-2-{[5-(2,4-dichlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide as a potential candidate for developing new antifungal agents.
Plant Protection
Compounds containing triazole moieties have been utilized in agriculture as fungicides due to their ability to control fungal diseases in crops. N-benzyl-2-{[5-(2,4-dichlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide may be investigated for its efficacy against plant pathogens, potentially leading to the development of new agricultural fungicides.
Growth Regulation
Triazole compounds can also act as plant growth regulators. They may influence plant growth by modulating hormonal pathways or by altering metabolic processes within plants. Research into this compound could reveal its potential benefits in enhancing crop yield and resistance to environmental stresses.
Case Study 1: Antimicrobial Activity Assessment
A study conducted on similar triazole derivatives demonstrated their effectiveness against a range of microbial strains. The findings suggested that modifications to the phenyl rings could enhance antimicrobial potency. Similar assessments on N-benzyl-2-{[5-(2,4-dichlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide are warranted to establish its spectrum of activity and minimum inhibitory concentrations (MICs) .
Case Study 2: Anticancer Research
In vitro studies on related triazole compounds have indicated their potential to induce apoptosis in various cancer cell lines through the activation of caspases and modulation of cell cycle progression. Investigating N-benzyl-2-{[5-(2,4-dichlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide could provide insights into its anticancer mechanisms and therapeutic applicability .
Mechanism of Action
The mechanism of action of N-benzyl-2-{[5-(2,4-dichlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves:
Molecular Targets: It targets specific enzymes and receptors in biological systems, inhibiting their activity.
Pathways Involved: The compound interferes with metabolic pathways, leading to the disruption of cellular processes in pathogens or cancer cells.
Comparison with Similar Compounds
N-(2-Chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
- Structure : Differs in the substitution pattern:
- Position 5: 4-(methylsulfanyl)benzyl instead of 2,4-dichlorophenyl.
- Position 4: Phenyl instead of 2-methylphenyl.
- Acetamide side chain: N-(2-chlorophenyl) vs. N-benzyl.
- Physicochemical Properties: Molecular weight: 481.02 g/mol (vs. ~525 g/mol estimated for the target compound). Crystallography: Monoclinic system (P21/c), with cell parameters a = 14.2542 Å, b = 16.3273 Å, c = 10.1584 Å .
- Bioactivity: Not explicitly reported, but the methylsulfanyl group may enhance metabolic stability compared to halogens .
2-{[4-Allyl-5-(1H-benzotriazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide
N-Substituted Aryl-2-({4-[(Substituted Aryl Carbamoyl)methyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamides
- Structure :
- Position 5: Pyridin-4-yl instead of dichlorophenyl.
- Position 4: Carbamoylmethyl-substituted aryl groups.
- Bioactivity: Demonstrated MIC values of 25–100 µg/mL against E. coli, S. aureus, and fungal strains. Electron-withdrawing groups (e.g., Cl, NO2) on the aryl ring improved activity .
Dichlorophenyl-Containing Analogues
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
- Structure : Contains a 3,4-dichlorophenyl group linked to a pyrazolone core instead of a triazole.
- Crystallography : Three molecules in the asymmetric unit with variable dihedral angles (54.8°–77.5°) between dichlorophenyl and pyrazolone rings, highlighting conformational flexibility .
- Implications for Target Compound : The 2,4-dichlorophenyl group in the target may similarly influence molecular packing and intermolecular interactions.
Key Data Table: Structural and Functional Comparison
Research Implications and Gaps
- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 2,4-dichlorophenyl group may improve bioactivity over methylsulfanyl or pyridinyl analogues, as seen in other dichlorophenyl-containing molecules .
- Unanswered Questions : Direct antimicrobial or antiviral data for the target compound are absent in the reviewed literature. Comparative studies with standardized assays (e.g., MIC, cytotoxicity) are needed.
Biological Activity
N-benzyl-2-{[5-(2,4-dichlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of significant interest due to its potential biological activities. This compound belongs to the class of 1,2,4-triazoles, which are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. The presence of the sulfanyl group enhances its biological profile by potentially increasing its interaction with biological targets.
Chemical Structure
The compound's structure can be represented as follows:
This indicates the presence of two chlorine atoms, a benzyl group, and a triazole moiety, which are crucial for its biological activity.
Antimicrobial Activity
- Antibacterial Effects : Studies have shown that 1,2,4-triazole derivatives exhibit antibacterial properties. For instance, compounds with similar structures have demonstrated effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli . The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
- Antifungal Properties : The triazole ring is a common scaffold in antifungal agents. Research indicates that derivatives like N-benzyl-2-{[5-(2,4-dichlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide may inhibit fungal growth by disrupting the synthesis of ergosterol in fungal cell membranes .
Anticancer Activity
- Mechanism of Action : Triazole compounds have been reported to exhibit anticancer activity through various mechanisms such as inducing apoptosis in cancer cells and inhibiting tumor growth. For example, compounds similar to this triazole derivative have shown cytotoxic effects against human cancer cell lines like MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values indicating significant potency .
- Case Studies : In vitro studies have demonstrated that certain triazole derivatives can inhibit the proliferation of cancer cells by modulating signaling pathways involved in cell cycle regulation and apoptosis .
Research Findings
Several studies have focused on the biological activities of triazole-containing compounds:
| Study Reference | Biological Activity | Findings |
|---|---|---|
| Holla et al., 2003 | Anticancer | Identified significant cytotoxicity in various cancer cell lines. |
| Rudnicka et al., 1986 | Antimycobacterial | Demonstrated effectiveness against Mycobacterium tuberculosis. |
| Kalyoncuoglu et al., 1992 | Antifungal | Showed broad-spectrum antifungal activity against several strains. |
Q & A
Basic: What synthetic strategies are commonly employed for the preparation of N-benzyl-2-{[5-(2,4-dichlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?
The synthesis typically involves multi-step reactions, including:
- Triazole ring formation : Cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under acidic conditions to form the 1,2,4-triazole core .
- Sulfanyl-acetamide coupling : Reaction of the triazole-thiol intermediate with chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃) to introduce the sulfanyl-acetamide moiety .
- Functional group modifications : Substituents like 2,4-dichlorophenyl and 2-methylphenyl groups are introduced via nucleophilic substitution or Suzuki coupling, optimized for regioselectivity .
Key purification steps involve column chromatography and recrystallization to achieve >95% purity.
Basic: How is the structural integrity and purity of this compound validated in academic research?
- Spectroscopic techniques :
- Chromatography : HPLC with UV detection ensures purity, particularly critical for biological assays .
Advanced: What crystallographic methodologies are used to resolve the 3D conformation of this compound, and how do steric effects influence its molecular packing?
- Single-crystal X-ray diffraction (SCXRD) : Crystals grown via slow evaporation (e.g., ethanol/water mixtures) are analyzed using SHELX software for structure refinement .
- Key findings :
- Contradictions : Discrepancies in reported dihedral angles (e.g., 82.70° vs. 89.05°) may arise from substituent electronic effects, requiring DFT calculations for validation .
Advanced: How can researchers analyze discrepancies in biological activity data across studies involving this compound?
- In vitro assays :
- Dose-response curves (IC₅₀ values) for kinase inhibition (e.g., IL-15 targeting) must account for assay conditions (e.g., pH, serum proteins) that alter bioavailability .
- Control experiments with structurally analogous compounds (e.g., N-(2,4-dichlorophenyl) derivatives) help isolate substituent-specific effects .
- Data normalization : Activity variations may stem from differences in cell lines (e.g., glioblastoma vs. leukemia models) or endpoint measurements (e.g., apoptosis vs. proliferation) .
Advanced: What computational approaches are recommended to study the structure-activity relationship (SAR) of this compound?
- Molecular docking :
- QSAR modeling :
- MD simulations : Assess conformational stability in solvated environments (e.g., GROMACS) to explain bioavailability differences .
Basic: What are the documented stability profiles of this compound under varying storage conditions?
- Thermal stability : Decomposition above 200°C (DSC/TGA data), with optimal storage at 2–8°C in amber vials to prevent photodegradation .
- Hydrolytic sensitivity : The sulfanyl group is prone to oxidation; argon/vacuum sealing is recommended for long-term storage .
Advanced: How do researchers address challenges in scaling up the synthesis of this compound for preclinical studies?
- Process optimization :
- Patents : Prior art (e.g., WO2012074567) describes batch vs. flow chemistry approaches for triazole derivatives, highlighting trade-offs in purity and throughput .
Advanced: What spectroscopic techniques are most effective in characterizing dynamic processes (e.g., tautomerism) in this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
